Mirabilin G
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Overview
Description
Mirabilin G is a natural product found in Clathria with data available.
Scientific Research Applications
Discovery and Chemical Characterization
- Mirabilin G was identified as a new alkaloid from the marine sponge Clathria species found in the Great Australian Bight, Australia. It was characterized by detailed spectroscopic analysis and compared to known marine alkaloids (Capon, Miller, & Rooney, 2001).
Pharmacological and Biochemical Research
- A study on various mirabilins, including Mirabilin G, from Clathria sp. revealed their structures and proposed a polyketide origin. This study also discussed the cytotoxicity of mirabilins against several human cancer cell lines, which is crucial for understanding their potential therapeutic applications (El-Naggar, Conte, & Capon, 2010).
- In the context of cancer research, Mirabilin G was identified as a stabilizer of the tumor suppressor protein PDCD4, indicating its potential in cancer treatment strategies. Specifically, Mirabilin G inhibited the degradation of PDCD4 in cells under tumor-promoting conditions (Grkovic et al., 2014).
Potential Therapeutic Applications
- A study on mirabilite, not specifically Mirabilin G but related in context, demonstrated its role in regulating lipid metabolism, highlighting its therapeutic potential in colorectal cancer treatment. This showcases the broader spectrum of potential applications of compounds like Mirabilin G in oncology and metabolism research (Zhang et al., 2018).
- Mirabilite was also studied for its influence on the absorption and pharmacokinetics of ingredients in a traditional Chinese medicine decoction, illustrating its potential impact in enhancing the efficacy of other therapeutic agents (Nong et al., 2019).
properties
Product Name |
Mirabilin G |
---|---|
Molecular Formula |
C17H27N3 |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
(1S,4S,10S,12R)-9-[(E)-hex-1-enyl]-10-methyl-5,7-diazatricyclo[6.3.1.04,12]dodeca-5,8-dien-6-amine |
InChI |
InChI=1S/C17H27N3/c1-3-4-5-6-7-13-11(2)10-12-8-9-14-15(12)16(13)20-17(18)19-14/h6-7,11-12,14-15H,3-5,8-10H2,1-2H3,(H3,18,19,20)/b7-6+/t11-,12-,14-,15+/m0/s1 |
InChI Key |
XPYZAFRSQMDKPJ-OFQNNGORSA-N |
Isomeric SMILES |
CCCC/C=C/C1=C2[C@@H]3[C@@H](CC[C@@H]3N=C(N2)N)C[C@@H]1C |
Canonical SMILES |
CCCCC=CC1=C2C3C(CCC3N=C(N2)N)CC1C |
synonyms |
mirabilin G |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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